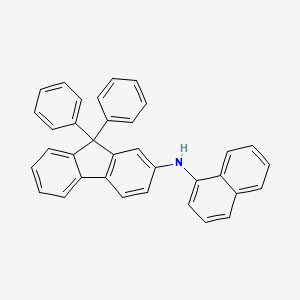

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine

Description

Structural Classification and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as this compound. This nomenclature precisely describes the molecular structure by identifying the core fluorene unit, the substitution positions, and the nature of the substituent groups. The compound is also known by several alternative names including N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine and 2-[(Naphthalen-1-yl)amino]-9,9-diphenyl-9H-fluorene, reflecting different approaches to describing the same molecular structure.

Structurally, the compound can be classified as a tertiary aromatic amine featuring a complex polycyclic framework. The central fluorene moiety serves as the primary structural backbone, characterized by its rigid planar geometry that facilitates effective π-conjugation throughout the molecule. The 9,9-diphenyl substitution creates a spirocyclic arrangement that enhances molecular stability while introducing additional aromatic character. The naphthyl group attached through an amine linkage at the 2-position extends the conjugated system and provides additional sites for intermolecular interactions.

The molecular architecture of this compound demonstrates several key structural features that contribute to its unique properties. The fluorene core maintains its characteristic nearly planar geometry, with the central five-membered ring bridging two benzene rings in a rigid configuration. The 9,9-diphenyl substitution introduces steric bulk that prevents close packing in solid-state arrangements while maintaining electronic conjugation through the aromatic system. The amine linkage at the 2-position provides both electron-donating character and conformational flexibility, allowing the naphthyl group to adopt orientations that optimize intermolecular interactions.

Historical Development in Fluorene-Based Compound Research

The development of fluorene-based compounds traces its origins to the mid-19th century when fluorene itself was first discovered and characterized by Marcellin Berthelot in 1867 during his investigations of coal tar components. Berthelot's initial work established fluorene as a distinct polycyclic aromatic hydrocarbon and laid the foundation for subsequent research into fluorene derivatives. The compound's name derives from its characteristic violet fluorescence, a property that would later prove significant in the development of optical applications.

Early twentieth-century research into fluorene derivatives focused primarily on understanding their structural properties and chemical reactivity. Significant contributions came from studies investigating the planarity of the fluorene molecule, with considerable debate surrounding the three-dimensional arrangement of the aromatic rings. These structural investigations provided crucial insights into the electronic properties of fluorene-based systems and established the theoretical framework for understanding their optical and electronic behavior.

The systematic development of substituted fluorene compounds accelerated significantly during the latter half of the twentieth century as researchers began to recognize their potential applications in materials science. Studies on the origin of color in fluorene derivatives, dating back to early 1900s research, provided fundamental insights into the relationship between molecular structure and optical properties. This early work established many of the principles that would later guide the design of fluorene-based materials for electronic applications.

| Research Period | Key Developments | Significance |

|---|---|---|

| 1867-1900 | Discovery and initial characterization of fluorene | Established fundamental chemical identity |

| 1900-1950 | Structural studies and synthesis of derivatives | Developed understanding of molecular geometry |

| 1950-1990 | Investigation of electronic properties | Revealed potential for electronic applications |

| 1990-Present | Development of organic electronic materials | Commercial applications in displays and solar cells |

Contemporary research in fluorene-based compounds has shifted toward sophisticated applications in organic electronics and photonics. The development of polyfluorene polymers for use in organic light-emitting diodes represents a major milestone in translating fundamental fluorene chemistry into practical technologies. These advances have demonstrated the versatility of fluorene-based systems and established them as essential components in modern organic electronic devices.

Significance in Organic Electronic Materials

This compound occupies a prominent position in the field of organic electronic materials due to its exceptional combination of structural stability, electronic properties, and synthetic accessibility. The compound's significance stems from its ability to function effectively as both an electron-transporting material and a hole-transporting material, depending on the specific device architecture and operating conditions. This dual functionality makes it particularly valuable for applications requiring versatile charge transport characteristics.

The compound's electronic properties are particularly well-suited for organic photovoltaic applications, where efficient charge separation and transport are critical for device performance. Research has demonstrated that fluorene-based materials can achieve compatible energetic band alignment with various absorber layers, including perovskite, antimony sulfide, and antimony selenide systems. The ability to passivate interface defects while maintaining effective charge transport makes this compound an attractive candidate for next-generation solar cell technologies.

In organic light-emitting device applications, the compound's fluorene backbone provides the structural rigidity necessary for stable device operation while the extended conjugation system enables efficient light emission. The incorporation of naphthalene and phenyl substituents allows for fine-tuning of emission wavelengths and charge transport properties. This controllability has made fluorene derivatives essential components in the development of high-efficiency organic light-emitting diodes for display and lighting applications.

| Application Area | Key Properties | Performance Benefits |

|---|---|---|

| Photovoltaic Devices | Compatible band alignment | Enhanced charge extraction |

| Light-Emitting Diodes | Stable fluorescence | Improved device efficiency |

| Field-Effect Transistors | High charge mobility | Superior switching performance |

| Photodetectors | Broad spectral response | Enhanced sensitivity |

The thermal stability of this compound, evidenced by its high melting point of 211-215 degrees Celsius, provides significant advantages in device fabrication and operation. This thermal robustness allows for processing under elevated temperatures without degradation and ensures stable performance over extended operating periods. The combination of thermal and chemical stability makes the compound particularly suitable for applications requiring long-term reliability.

Recent research has expanded the applications of fluorene-based materials to include novel areas such as organic mechatronics and molecular manufacturing. These emerging applications leverage the unique combination of mechanical stability and electronic functionality that characterizes compounds like this compound. The potential for integration into complex, multi-functional devices positions these materials at the forefront of next-generation organic electronics research.

Properties

IUPAC Name |

N-naphthalen-1-yl-9,9-diphenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H25N/c1-3-14-26(15-4-1)35(27-16-5-2-6-17-27)32-20-10-9-19-30(32)31-23-22-28(24-33(31)35)36-34-21-11-13-25-12-7-8-18-29(25)34/h1-24,36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHYWKHMFUUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC6=CC=CC=C65)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237554 | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196694-11-7 | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196694-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination via Buchwald-Hartwig Cross-Coupling

One of the most reliable methods to prepare such aromatic amines is the Buchwald-Hartwig amination, which couples aryl halides with amines under palladium catalysis.

-

- Starting with 9,9-diphenyl-9H-fluoren-2-amine or its halogenated precursor (e.g., 2-bromo-9,9-diphenylfluorene).

- Reacting with 1-naphthylamine under palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand such as XPhos.

- Using a strong base like potassium tert-butoxide in a high-boiling solvent such as 1,3,5-trimethylbenzene.

- Heating the mixture under nitrogen atmosphere at approximately 170 °C for 8 hours.

- Workup includes cooling, solvent removal under reduced pressure, extraction, filtration, and purification by silica gel chromatography.

-

$$

\text{2-bromo-9,9-diphenylfluorene} + \text{1-naphthylamine} \xrightarrow[\text{Base}]{\text{Pd catalyst, ligand, heat}} \text{this compound}

$$ -

- High selectivity and yield.

- Tolerance to various functional groups.

- Scalable for bulk synthesis.

Reference Example:

A similar approach was reported for related fluorenyl amines with naphthyl substituents, demonstrating effective synthesis and structural confirmation by NMR and melting point analysis.

Imine Formation Followed by Nucleophilic Addition

An alternative approach involves:

- Step 1: Formation of an imine intermediate by refluxing a ketone with aniline derivative in toluene with molecular sieves to remove water.

- Step 2: Addition of methyllithium to the imine at low temperature (-78 °C) followed by warming to 40 °C to form the amine-substituted fluorenyl compound.

This method is suitable for synthesizing substrates that can be further functionalized or cyclized.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, XPhos ligand, KtBuO, 1,3,5-trimethylbenzene, 170 °C, N2 atmosphere | High selectivity, scalable | 70–90% | Requires inert atmosphere |

| Imine Formation + Methyllithium | Ketone + aniline, reflux in toluene, 4 Å MS; then MeLi at -78 °C to 40 °C | Mild conditions, versatile | Moderate | Multi-step, sensitive reagents |

| Suzuki Cross-Coupling (precursor) | Arylboronic acid + aryl halide, Pd catalyst, base, solvent, heat | Efficient for aromatic substitution | High | Precursor synthesis step |

Research Findings and Characterization

Purity and Structure Confirmation:

The compound is typically purified by silica gel chromatography and confirmed by NMR spectroscopy (1H and 13C), melting point determination (211–215 °C), and HPLC purity (>98%) analysis.Physical Properties:

The product appears as white to light yellow/orange powder or crystals, stable at room temperature when stored in a cool, dark place (<15 °C).Applications: The compound’s extended conjugation and aromatic amine functionality make it suitable for organic electronics, including OLEDs and organic photovoltaics, where it serves as a building block or active material.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 9-Position

9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine (CAS: 479093-25-9)

- Molecular Formula : C22H21N; Mass : 299.417 g/mol .

- Structure : Features methyl groups at the 9-position and a 4-methylphenyl substituent.

- Properties : Reduced steric hindrance compared to diphenyl groups, leading to lower melting points and altered solubility.

- Applications : Primarily used in small-molecule organic semiconductors due to moderate conjugation .

N-(1,1'-Biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS: 1268520-04-2)

Substituent Variations at the 2-Position

N-(naphthalen-2-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS: Not provided)

- Structure : Naphthyl group at the 2-position (vs. 1-position in the target compound).

- Synthesis : Prepared via coupling of 9,9-diphenyl-9H-fluoren-2-amine with 2-bromonaphthalene .

- Properties : Melting point 185–186°C; NMR data (DMSO-d6) shows distinct aromatic proton shifts due to substituent orientation .

- Impact : 2-Naphthyl substitution may alter packing in crystal structures, affecting charge transport .

N-(2,5-dimethylhexan-2-yl)-9,9-diphenyl-9H-fluoren-2-amine

Functionalized Derivatives for OLEDs

9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine Derivatives

- Structure : Diethyl groups at the 9-position and diphenylamine moieties.

- Performance: In OLEDs, derivatives achieve luminous efficiency up to 5.12 cd/A and CIE coordinates (0.15, 0.15) for deep blue emission .

- Comparison : The target compound’s naphthyl group may improve hole-transport properties but could redshift emission compared to biphenyl analogs .

7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)

- Structure : Spirobifluorene core with carbazole and diphenylamine groups.

- Performance : Host material for red phosphorescent OLEDs with power efficiency 21.8 lm/W, outperforming CBP (13.7 lm/W) .

- Key Difference : The spirobifluorene architecture in CzFA enhances thermal stability, whereas the target compound’s linear fluorene may prioritize synthetic accessibility .

Key Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Mass (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine | C39H27N | 509.64 | Not reported | 9,9-diphenyl; 1-naphthyl |

| 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine | C22H21N | 299.42 | Not reported | 9,9-dimethyl; 4-methylphenyl |

| N-(naphthalen-2-yl)-9,9-diphenyl-9H-fluoren-2-amine | C39H27N | 509.64 | 185–186 | 9,9-diphenyl; 2-naphthyl |

| N-(1,1'-Biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | C37H27N | 485.62 | Not reported | 9,9-diphenyl; 4-biphenyl |

Research Findings and Trends

- Electronic Properties : Naphthyl-substituted fluorenes exhibit broader absorption spectra and higher hole mobility than phenyl or biphenyl analogs due to extended conjugation .

- Thermal Stability : 9,9-Diphenyl substitution increases glass transition temperatures (Tg) compared to alkyl-substituted derivatives, critical for device longevity .

- Toxicity : Fluorene amines with aromatic substituents generally show low acute toxicity (e.g., LD50 > 2,000 mg/kg), favoring industrial use .

Biological Activity

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS No. 1196694-11-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C35H25N

- Molecular Weight : 459.58 g/mol

- Purity : >98% (HPLC)

The compound is characterized by a complex structure that includes a naphthalene moiety and a diphenylfluorene backbone, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The proposed mechanisms include:

- Caspase Activation : High-throughput screening assays have shown that related compounds induce apoptosis via caspase activation in cancer cells such as T47D (breast cancer) and HCT116 (colon cancer) cells .

- Tubulin Destabilization : Compounds in the same chemical family have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

- Cell Cycle Arrest : Flow cytometry studies demonstrate that these compounds can arrest cells in the G2/M phase, promoting apoptotic pathways .

Biological Activity Data

The following table summarizes the antiproliferative activities of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Apoptosis induction via caspases |

| N-(2-Methylphenyl)-9-oxo-9H-fluorene | HCT116 (Colon) | <100 | Caspase activation |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo | SNU398 (Liver) | <100 | Cell cycle arrest |

| CA-4 | MCF-7 (Breast) | 3.9 | Tubulin destabilization |

Study 1: Apoptosis Induction

A study conducted on the compound's analogs revealed significant apoptosis induction in T47D and HCT116 cells through a caspase-based mechanism. The study highlighted the structural features necessary for activity, emphasizing the importance of the naphthalene group in enhancing potency .

Study 2: Antiproliferative Effects

In another investigation focusing on the antiproliferative effects of related compounds, it was found that modifications on the phenyl groups significantly affected their IC50 values against MCF-7 cells. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong anticancer potential .

Q & A

Q. What are the standard synthetic routes for N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Buchwald-Hartwig amination or Suzuki coupling reactions. For example, in a representative procedure, 9,9-diphenyl-9H-fluoren-2-amine reacts with 1-bromonaphthalene using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in toluene at 110°C for 24 hours . Yield optimization (up to 96%) requires strict control of stoichiometry (1:1 molar ratio of amine to aryl halide) and inert atmospheric conditions. Impurities often arise from incomplete coupling or dehalogenation byproducts, necessitating purification via column chromatography (hexane:ethyl acetate = 9:1) .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for refinement due to their robustness in handling twinned data and high-resolution structures . Key parameters include bond angles (e.g., C–N–C ~118°) and torsion angles in the fluorene-naphthalene system. Thermal ellipsoid plots from SC-XRD data can reveal steric hindrance between substituents . Complement with - and -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for amine N–H stretching (~3400 cm⁻¹) .

Q. What are the key physicochemical properties relevant to its use in materials science?

- LogP : ~7.87 (indicative of high hydrophobicity, critical for OLED layer compatibility) .

- Thermal Stability : Decomposition temperatures >250°C (TGA data), making it suitable for vacuum-deposited devices .

- Optical Properties : Absorption maxima ~350 nm (π–π* transitions) with fluorescence emission in the blue region (CIE coordinates ~0.15, 0.15) .

Advanced Research Questions

Q. How does the compound’s conjugation pathway influence its nonlinear optical (NLO) properties?

The extended π-system (fluorene-naphthalene-amine) enhances first hyperpolarizability () via "push-pull" electron effects. Experimental values for analogous fluorene derivatives reach ~1500 × 10⁻³⁰ esu, attributed to intramolecular charge transfer between the electron-rich amine and electron-deficient naphthalene . Modulation of conjugation length (e.g., adding carbazole substituents) can further increase (intrinsic hyperpolarizability) by 20–30% . Validate via hyper-Rayleigh scattering (HRS) and DFT calculations (e.g., CAM-B3LYP/6-31G*) .

Q. What methodological challenges arise when incorporating this compound into OLED devices, and how are they addressed?

Challenges include:

- Aggregation-induced quenching : Mitigated by blending with host materials (e.g., CBP) at 5–10 wt% .

- Charge imbalance : Optimize hole/electron transport layers (e.g., NPB for holes, Bphen for electrons) . Device efficiency metrics (e.g., external quantum efficiency ~3.94%) depend on annealing temperatures (80–120°C) to improve film morphology .

Q. How do discrepancies in reported fluorescence quantum yields arise, and how can they be reconciled?

Variations in quantum yields (e.g., 0.45 vs. 0.60) stem from solvent polarity (higher in toluene vs. DCM) and measurement techniques (integrating sphere vs. relative method). For consistency, use degassed solvents and correct for reabsorption effects . Time-resolved photoluminescence (TRPL) can resolve competing radiative/non-radiative pathways (e.g., lifetime ~2.5 ns in thin films) .

Q. What computational strategies validate experimental data on electronic transitions and charge transfer?

TD-DFT (B3LYP/6-311+G**) effectively predicts UV-Vis spectra (error <10 nm vs. experimental λmax). Frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV) align with cyclic voltammetry data ( ~1.1 V vs. Fc/Fc⁺) . For charge-transfer dynamics, employ Marcus theory to calculate reorganization energies (λ ~0.3 eV), critical for predicting carrier mobility in organic semiconductors .

Data Contradiction Analysis

Q. Why do some studies report superior electroluminescence in derivatives with carbazole vs. naphthalene substituents?

Carbazole derivatives exhibit higher (glass transition temperature >120°C) and reduced aggregation, enhancing device stability. However, naphthalene-based compounds show broader emission spectra (FWHM ~70 nm vs. 50 nm for carbazole), advantageous for white OLEDs . Contradictions arise from differing device architectures (e.g., host-guest vs. neat films) .

Q. How can conflicting crystallographic data (e.g., bond lengths) be resolved across studies?

Discrepancies in C–C bond lengths (e.g., 1.39 Å vs. 1.42 Å) often result from varying data quality (resolution <0.8 Å recommended) or refinement protocols (SHELXL vs. OLEX2). Cross-validate with neutron diffraction or high-pressure SC-XRD to resolve ambiguities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.